(S)-(+)-COP-Cl Catalyst

Description

Significance of Enantioselective Synthesis in Organic Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry, focusing on the preferential formation of one enantiomer over its mirror image. numberanalytics.combuchler-gmbh.comwikipedia.org Enantiomers are chiral molecules that are non-superimposable mirror images of each other, and while they possess identical physical properties in an achiral environment, their interactions within biological systems can differ dramatically. nih.govnumberanalytics.com This distinction is of paramount importance in fields like pharmacology and materials science. numberanalytics.comlongdom.org

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, as enzymes and receptors within the body are themselves chiral entities. nih.govmdpi.com Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some well-known cases like thalidomide, cause severe adverse effects. numberanalytics.commdpi.com This reality has prompted regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish stringent guidelines requiring the characterization and control of stereochemistry in drug development. nih.govnih.govrsc.org

The increasing demand for enantiomerically pure compounds has driven significant research into methods for their production, including chiral resolution techniques and, more directly, enantioselective synthesis. longdom.orgmdpi.com By employing chiral catalysts, chemists can guide a reaction to selectively produce the desired enantiomer, enhancing the efficiency of the synthetic route and the safety and efficacy of the final product. fiveable.me This targeted approach avoids the need for separating mixtures of enantiomers, a process that can be costly and inefficient. mdpi.com

Overview of Palladium(II)-Catalyzed Asymmetric Transformations

Palladium-catalyzed reactions have become an indispensable tool in organic synthesis, enabling the construction of complex molecular architectures. nih.govrsc.org Within this broad field, palladium(II)-catalyzed asymmetric transformations are particularly powerful for creating chiral molecules with high levels of stereocontrol. nih.govacs.org These reactions often involve the functionalization of alkenes through a process called nucleopalladation, where a nucleophile and the palladium(II) catalyst add across a double bond. escholarship.orgnih.govresearchgate.net

A key challenge in these transformations is effectively transferring the chiral information from the catalyst to the substrate, especially in reactions that proceed with an antarafacial stereochemistry, where the nucleophile and the palladium add to opposite faces of the alkene. researchgate.netresearchgate.net The design of chiral ligands that coordinate to the palladium center is crucial for inducing asymmetry and controlling the enantioselectivity of the reaction. wikipedia.orgnih.gov

Palladium(II) catalysts are valued for their role as π-acids, activating alkenes toward attack by a wide range of nucleophiles, including those based on oxygen and nitrogen. orgsyn.org This has led to the development of numerous asymmetric transformations, such as:

Wacker-type cyclizations: Intramolecular reactions of unsaturated alcohols and amines to form oxygen- and nitrogen-containing heterocycles. nih.govacs.org

Allylic substitutions: The displacement of a leaving group at an allylic position, often proceeding through π-allyl palladium intermediates or via direct SN2' pathways. orgsyn.orgevitachem.com

Heck reactions: The coupling of an unsaturated halide or triflate with an alkene, with modern variations allowing for high enantioselectivity. unimi.itresearchgate.net

The mechanism of these reactions can be complex, often involving intermediates like alkyl-σ-Pd(II) complexes. nih.gov The choice of chiral ligand, solvent, and other reaction conditions can significantly influence the reaction's regioselectivity and enantioselectivity. snnu.edu.cnacs.org

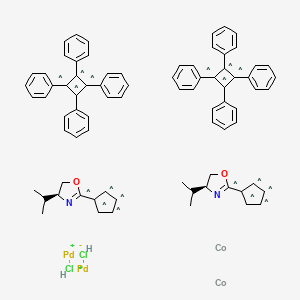

Introduction to Chiral Cobalt Oxazoline (B21484) Palladacycle (COP) Catalysts

Among the diverse array of chiral palladium(II) catalysts, the Chiral Cobalt Oxazoline Palladacycle (COP) family stands out for its effectiveness in a range of enantioselective transformations. escholarship.orgorgsyn.org These bimetallic catalysts incorporate both cobalt and palladium centers and feature a distinctive structure with planar chirality derived from a cobaltocene (B1669278) unit and central chirality from an oxazoline ring. nih.govevitachem.com

The general structure of a COP catalyst involves a palladacycle formed by the activation of a C-H bond on the cyclopentadienyl (B1206354) ring of the cobalt-oxazoline ligand. nih.gov The resulting complex is often a dimer, with bridging ligands such as chloride ([COP-Cl]₂) or acetate (B1210297) ([COP-OAc]₂) connecting two palladium centers. acs.orgescholarship.org

COP catalysts have proven to be exceptionally useful for reactions involving the functionalization of prochiral allylic alcohols. escholarship.org They are particularly noted for catalyzing:

Asymmetric rearrangements of allylic imidates: The nih.govnih.gov-sigmatropic rearrangement of (E)-allylic trichloroacetimidates to form enantioenriched allylic trichloroacetamides is efficiently catalyzed by [COP-Cl]₂. acs.orgresearchgate.net This reaction provides a practical route to chiral allylic amines. researchgate.net

Asymmetric SN2' reactions: The [COP-OAc]₂ catalyst is highly effective for the SN2' displacement of (Z)-allylic trichloroacetimidates with nucleophiles like carboxylic acids and phenols, yielding branched allylic esters and ethers with high enantioselectivity. acs.orgorgsyn.orgnih.gov

A key feature of COP catalysts is the cyclobutadienyl "floor" of the cobaltocene moiety, which is believed to be critical for transmitting the chiral information from the ligand to the reacting substrate, enabling high enantioselection even in challenging antarafacial additions. acs.orgescholarship.org The chloride-bridged dimer, (S)-(+)-COP-Cl , is a prominent member of this family, recognized for its utility in specific asymmetric rearrangements. acs.orgacs.org

The synthesis of (S)-(+)-COP-Cl typically begins with the preparation of the chiral cobalt-oxazoline ligand, followed by cyclopalladation. The acetate-bridged dimer, [(S)-COP-OAc]₂, can be converted to the chloride-bridged dimer, [(S)-COP-Cl]₂, by treatment with aqueous sodium chloride. orgsyn.org

Research Findings on COP Catalyst Applications

The utility of COP catalysts has been demonstrated in various synthetic applications. The table below summarizes the performance of different COP catalysts in the enantioselective allylation of phenol (B47542) with an (E)-allylic imidate substrate.

| Catalyst | Product Ratio (Ether:Amide) | Yield (%) | ee (%) |

| [COP-OAc]₂ (1) | 11:89 | 99 | 12 |

| [(Sp,R)-COP-OPiv]₂ (2) | 17:83 | 99 | 10 |

| [COP-NHCOCCl₃]₂ (3) | 92:8 | 91 | 91 |

| [COP-Cl]₂ (7) | 19:81 | 99 | 16 |

| Data sourced from a study on the catalytic effectiveness of various COP complexes. The reaction involved (E)-allylic trichloroacetimidate (B1259523) 4a and phenol. Yields and enantiomeric excess (ee) refer to the formation of the allylic phenyl ether product 6a . nih.gov |

This data highlights that while [COP-Cl]₂ is an excellent catalyst for imidate rearrangements, other variants like [COP-NHCOCCl₃]₂ are superior for intermolecular SN2' reactions with phenol nucleophiles, demonstrating the tunable reactivity within the COP catalyst family. nih.gov

Properties

InChI |

InChI=1S/2C28H20.2C11H14NO.2ClH.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;;;;;;/h2*1-20H;2*3-6,8,10H,7H2,1-2H3;2*1H;;;;/q;;;;;;;;;+1/t;;2*10-;;;;;;/m..11....../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQAJIYOELNUHN-OBZHMDMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H70Cl2Co2N2O2Pd2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The S + Cop Cl Catalyst: Structure and Origin

Historical Development and Discovery of the COP Catalyst Family

The journey of the COP catalyst family began with the pursuit of effective methods for the enantioselective synthesis of allylic amides, amines, and esters, which are crucial building blocks in organic chemistry. escholarship.orgacs.org The challenge lay in controlling the stereochemistry of reactions involving the functionalization of prochiral double bonds through palladium(II) catalysis. escholarship.orgacs.org

A significant breakthrough occurred in 2003 when the laboratories of Richards and Overman reported the first use of an enantioselective COP catalyst for the rearrangement of allylic N-arylimidates. escholarship.orgacs.org This initial success paved the way for further investigations. Shortly thereafter, the Overman group discovered that the chloride-bridged COP dimer, [COP-Cl]₂, was a highly effective catalyst for the enantioselective rearrangement of (E)-allylic trichloroacetimidates to produce enantioenriched allylic trichloroacetamides. escholarship.orgescholarship.org This particular transformation has become one of the most widely utilized allylic imidate rearrangements. escholarship.orgacs.org

The development of the COP catalyst family addressed a key challenge in asymmetric catalysis: the difficulty of transferring chiral information across the square-planar geometry of palladium(II) complexes, especially in reactions where nucleopalladation occurs with antarafacial stereoselectivity. escholarship.orgacs.orgresearchgate.net The unique structural features of the COP catalysts proved to be the solution to this long-standing problem.

Structural Characteristics of the (S)-(+)-COP-Cl Catalyst

The remarkable efficacy of the this compound stems from its unique and well-defined three-dimensional architecture. Several key structural features work in concert to create a highly effective chiral environment for catalysis.

Nature of the Chloride-Bridged Dimeric Palladium(II) Complex: [(Rp,S)-COP-Cl]₂

The this compound exists as a chloride-bridged dimer with the chemical formula [(Rp,S)-COP-Cl]₂. escholarship.orgescholarship.orgorgsyn.org In this dimeric structure, two palladium(II) centers are linked by two bridging chloride ligands. orgsyn.orgorgsyn.org Each palladium atom is also coordinated to a chiral cobalt oxazoline (B21484) palladacycle ligand. escholarship.orgacs.orgacs.orgescholarship.orgnih.govthieme-connect.comrsc.org While the dimeric form is the resting state of the catalyst, evidence suggests that monomeric palladium(II) complexes are likely the active species in the catalytic cycle. nih.govresearchgate.net The acetate-bridged dimer, [COP-OAc]₂, serves as a convenient precursor for the synthesis of the chloride-bridged dimer, [COP-Cl]₂. orgsyn.org

Table 1: Key Features of the [(Rp,S)-COP-Cl]₂ Dimer

| Feature | Description |

| Metal Centers | Two Palladium(II) ions |

| Bridging Ligands | Two Chloride (Cl⁻) ions |

| Chiral Ligand | Chiral Cobalt Oxazoline Palladacycle |

| Overall Structure | Dimeric complex |

| Precursor | [COP-OAc]₂ |

Planar Chirality and Stereochemical Features

A defining characteristic of the this compound is its planar chirality. escholarship.orgacs.orgacs.orgorgsyn.orgrsc.org This type of chirality arises from the specific arrangement of substituents in a plane. In the case of the COP catalyst, the planar chirality is a consequence of the ortho-palladation of the cyclopentadienyl (B1206354) ring of the cobaltocene (B1669278) moiety. orgsyn.org This directed palladation occurs on only one of the two diastereotopic positions of the cyclopentadienyl ring, leading to the formation of a chiral plane. orgsyn.org This specific stereochemical arrangement is crucial for inducing high levels of enantioselectivity in the catalyzed reactions. The notation for the catalyst, (Rp,S), refers to the combination of the planar chirality of the palladacycle (Rp) and the central chirality of the oxazoline ring (S).

Role of the Chiral Oxazoline and Cobaltocene Moieties

The this compound incorporates two essential components that contribute to its chiral environment: a chiral oxazoline and a cobaltocene moiety. escholarship.orgacs.orgacs.org

The chiral oxazoline is derived from a readily available chiral amino alcohol, in this case, (S)-valinol. orgsyn.org This moiety introduces a stereocenter (an asymmetric carbon atom) into the ligand framework. The substituent on the oxazoline ring plays a role in influencing the steric environment around the palladium center. acs.org

The cobaltocene moiety , a sandwich compound containing a cobalt atom situated between two cyclopentadienyl rings, serves as the backbone of the ligand. escholarship.orgacs.orgacs.org The ortho-palladation of one of the cyclopentadienyl rings is a key step in the formation of the catalyst and the establishment of its planar chirality. orgsyn.org

Significance of the Cyclobutadienyl "Floor" in Chiral Information Transfer

A critical and innovative feature of the COP catalyst design is the presence of a tetraphenylcyclobutadiene (B15491532) ligand coordinated to the cobalt atom. escholarship.orgacs.org This bulky group acts as a "cyclobutadienyl 'floor'," a large steric directing group. escholarship.orgacs.orgorgsyn.org This "floor" forces the chiral oxazoline substituent into a specific, single diastereomeric conformation. orgsyn.org This conformational rigidity is paramount, as it ensures that the subsequent ortho-palladation of the cyclopentadienyl ring is highly diastereoselective. orgsyn.org

The cyclobutadienyl "floor" is instrumental in the effective transfer of chiral information from the ligand to the substrate during the catalytic cycle. escholarship.orgacs.org It creates a well-defined and sterically demanding chiral pocket around the palladium active site. This precise spatial arrangement dictates the trajectory of the incoming substrate and nucleophile, enabling high enantioselection even in challenging reactions where the catalyst, electrophile, and nucleophile are positioned at a nearly 180° angle in the transition state. escholarship.orgacs.org This efficient transmission of chirality across the palladium square plane is a hallmark of the COP catalyst family and a primary reason for its success in asymmetric catalysis. escholarship.orgacs.orgescholarship.org

Synthetic Methodologies for S + Cop Cl Catalyst and Analogues

Preparation of the Chloride-Bridged Dimer: [(S)-COP-Cl]₂

The chloride-bridged dimer, [(S)-COP-Cl]₂, stands as a key member of the cobalt oxazoline (B21484) palladacycle (COP) family of catalysts. Its synthesis is typically achieved through a straightforward and high-yielding conversion from its acetate-bridged analog, [(S)-COP-OAc]₂. orgsyn.org

A well-established procedure involves the treatment of the acetate (B1210297) dimer with an aqueous solution of sodium chloride. orgsyn.org Specifically, a suspension of di-μ-acetatobis[(η⁵-(S)-(pR)-2-(2'-(4'-methylethyl)oxazolinyl)cyclopentadienyl, 1-C, 3'-N)(η⁴-tetraphenylcyclobutadiene)cobalt]dipalladium ([(S)-COP-OAc]₂) in acetone (B3395972) is stirred with aqueous sodium chloride at room temperature. orgsyn.org This heterogeneous mixture undergoes a ligand exchange, leading to the precipitation of the desired chloride-bridged dimer as a mustard-colored solid. The product can be isolated by filtration, washed sequentially with water and acetone, and dried under vacuum. This method has been reported to provide a high yield of 95%. orgsyn.org

Synthesis of Related COP Catalysts as Precursors or Analogs

The versatility of the COP catalyst framework is demonstrated by the synthesis of various analogs, which serve either as precursors to the primary catalysts or as catalysts in their own right with distinct properties.

The acetate-bridged dimer, [(S)-COP-OAc]₂, is a central precursor to [(S)-COP-Cl]₂ and is also a competent catalyst for certain transformations. orgsyn.orgorgsyn.org Its synthesis begins with the palladation of the cobalt-oxazoline ligand, (η⁵-(S)-2-(4-methylethyl)oxazolinylcyclopentadienyl)-(η⁴-tetraphenylcyclobutadiene)cobalt. This is achieved by heating the ligand with palladium(II) acetate in glacial acetic acid. orgsyn.org The reaction results in the formation of an orange precipitate, which is the desired [(S)-COP-OAc]₂. The product is isolated by filtration after cooling the reaction mixture. orgsyn.org

This palladation occurs with high diastereoselectivity due to the steric influence of the tetraphenylcyclobutadiene (B15491532) moiety, which directs the ortho-palladation to a specific position on the cyclopentadienyl (B1206354) ring. orgsyn.org The acetate-bridged dimer serves as a convenient entry point to other COP catalysts. As mentioned, its conversion to [(S)-COP-Cl]₂ is readily accomplished. orgsyn.org Furthermore, the interconversion between the acetate and other ligand-bridged dimers highlights the dynamic nature of these complexes. For instance, [(S)-COP-NHCOCCl₃]₂ can be converted back to a carboxylate-ligated species in the presence of carboxylic acids. orgsyn.orgorgsyn.org

The monomeric (S)-COP-hfacac catalyst, where hfacac stands for hexafluoroacetylacetonate, offers significant advantages in terms of solubility compared to the dimeric chloride-bridged catalyst. researchgate.net This enhanced solubility is beneficial for catalytic reactions conducted in a variety of solvents. researchgate.net

The synthesis of (S)-COP-hfacac is achieved by reacting the chloride-bridged dimer, [(S)-COP-Cl]₂, with sodium hexafluoroacetylacetonate. orgsyn.org The reaction is typically carried out by stirring a mixture of [(S)-COP-Cl]₂ and sodium hexafluoroacetylacetonate in a mixture of acetone and water at room temperature. orgsyn.orgresearchgate.net The monomeric product can then be extracted into an organic solvent like methylene (B1212753) chloride. orgsyn.org The (S)-COP-hfacac catalyst has been shown to be effective in promoting allylic imidate rearrangements in a wide range of solvents, from nonpolar cyclohexane (B81311) to polar acetonitrile (B52724) and THF, with high enantiomeric purities. researchgate.net

Modifications to the bridging ligands of the dimeric COP catalysts have led to the development of new catalysts with unique reactivity profiles. A notable example is the di-μ-amidate dipalladium complex, [(S)-COP-NHCOCCl₃]₂. nih.gov This complex is synthesized by heating the acetate-bridged dimer, [(S)-COP-OAc]₂, with 2,2,2-trichloroacetamide (B3429180) in benzene. nih.gov The reaction involves the azeotropic removal of acetic acid, leading to the formation of the crystalline amidate-bridged dimer in high yield. nih.gov

Interestingly, [(S)-COP-NHCOCCl₃]₂ exhibits different catalytic behavior compared to its acetate and chloride counterparts. It is a comparatively poor catalyst for the allylic trichloroacetimidate (B1259523) rearrangement. orgsyn.orgorgsyn.orgnih.gov This property allows it to be used effectively in the synthesis of allylic aryl ethers from (E)-allylic imidates, a transformation where the competing rearrangement is suppressed. nih.gov Other ligand modifications, such as the preparation of the pivalate-bridged dimer, [(S)-COP-OPiv]₂, have also been explored. This analog was synthesized by reacting [(S)-COP-Cl]₂ with silver pivalate. nih.gov These studies demonstrate the tunability of the COP catalyst system through ligand modification, enabling the development of catalysts tailored for specific applications.

(S)-COP-hfacac: Synthesis and Solubility Advantages

Scalable Synthetic Procedures and Methodological Advancements

Significant effort has been directed towards developing scalable and efficient synthetic procedures for COP catalysts to facilitate their broader use. The procedures published in Organic Syntheses provide a robust and streamlined methodology for the large-scale preparation of [(S)-COP-OAc]₂ and [(S)-COP-Cl]₂. orgsyn.org These methods have been optimized to allow for the synthesis of several grams of the catalysts, starting from sodium cyclopentadienide, with only a single chromatographic purification step required in the entire sequence. orgsyn.org

Methodological advancements have also focused on expanding the catalytic scope of the COP family. For instance, the generation of cationic COP complexes by removing the chloride ligands with silver salts, such as silver trifluoroacetate (B77799), has been shown to enhance the rate of certain rearrangements without compromising enantioselectivity. orgsyn.org The development of one-pot procedures, where the allylic trichloroacetimidate is generated in situ followed by the addition of the COP catalyst and the nucleophile, further enhances the practical utility of these catalytic systems. scispace.com These advancements in both the synthesis of the catalysts and their application in catalytic reactions underscore the ongoing development and refinement of the COP catalyst platform.

Catalytic Activity and Enantioselectivity in Asymmetric Transformations

Enantioselective Formalnih.govnih.gov-Sigmatropic Rearrangements Catalyzed by (S)-(+)-COP-Cl

The (S)-(+)-COP-Cl catalyst is particularly effective in catalyzing formal nih.govnih.gov-sigmatropic rearrangements of various allylic systems. orgsyn.orgorgsyn.org These transformations are valuable for the stereoselective synthesis of complex organic molecules.

A prominent application of the this compound is the rearrangement of (E)-allylic trichloroacetimidates to yield enantioenriched allylic trichloroacetamides. acs.orgacs.orgescholarship.org This reaction is a highly practical method for converting prochiral allylic alcohols into chiral allylic amines and their derivatives with high enantiomeric purity. nih.gov The chloride-bridged dimeric form of the catalyst, [(S)-COP-Cl]₂, has been identified as an excellent catalyst for this transformation. acs.orgescholarship.org The resulting allylic trichloroacetamides can be readily converted to the corresponding amines without significant loss of enantiomeric purity. escholarship.org

The reaction typically proceeds with high yields and excellent enantioselectivities (80–98% ee) for a variety of prochiral (E)-allyl trichloroacetimidates. rsc.org In contrast, the corresponding (Z)-allylic trichloroacetimidates are generally less reactive under the same conditions. rsc.org The choice of the catalyst's enantiomer dictates the absolute configuration of the product. escholarship.org

Table 1: Selected Examples of (S)-(+)-COP-Cl Catalyzed Rearrangement of Allylic Trichloroacetimidates

| Substrate (Allylic Trichloroacetimidate) | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Absolute Configuration |

| (E)-2-Hexenyl trichloroacetimidate (B1259523) | 5 | CH₂Cl₂ | 38 | 99 | 95 | S |

| (E)-Cinnamyl trichloroacetimidate | 5 | CH₂Cl₂ | 40 | 85 | 92 | S |

| (E)-Geranyl trichloroacetimidate | 0.25 | MeCN | 80 | - | - | S |

Data sourced from multiple studies. escholarship.orgnih.gov

The utility of the this compound extends to the enantioselective rearrangement of O-allyl thiocarbonyl compounds, such as xanthates and carbamothioates, to their corresponding S-allyl derivatives. escholarship.orgnih.gov This method provides a catalytic asymmetric route to branched allylic thiol derivatives with high regioselectivity, a significant challenge for other synthetic methods. nih.gov

The rearrangement of linear prochiral O-allyl carbamothioates using [(S)-COP-Cl]₂ proceeds under mild conditions to afford branched S-allyl carbamothioates in high yields and enantiomeric purity. nih.govacs.org Carbamothioates have been shown to provide higher enantioselectivities compared to xanthates in these rearrangements. escholarship.org The resulting S-allyl carbamothioates can be readily converted to the corresponding enantioenriched branched allylic thiols. nih.gov

Table 2: (S)-(+)-COP-Cl Catalyzed Rearrangement of O-Allyl Carbamothioates

| Substrate (O-Allyl Carbamothioate) | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| (E)-O-2-Hexenyl dimethylcarbamothioate | 2.5 | Toluene | 60 | 98 | 83 |

| (E)-O-2-Octenyl dimethylcarbamothioate | 2.5 | Toluene | 60 | 95 | 88 |

| (E)-O-Cinnamyl dimethylcarbamothioate | 2.5 | Toluene | 60 | 97 | 76 |

Data represents typical results from reported studies. nih.gov

The (S)-(+)-COP-Cl catalyzed rearrangements exhibit a broad substrate scope and high functional group tolerance. orgsyn.orgnih.gov The reactions are compatible with a variety of functional groups, including unprotected alcohols and secondary carbamates. orgsyn.orgorgsyn.org This wide compatibility makes it a valuable tool in the synthesis of complex molecules. acs.org However, limitations exist, as substrates with substituents at the C-2 or C-3 position of the allylic system can be problematic, leading to lower yields or a mixture of products. escholarship.org Specifically, substitution at C-2 may hinder catalyst coordination, while a substituent at C-3 can lead to the formation of undesired linear products. escholarship.org

Rearrangement of O-Allyl Thiocarbonyl Compounds (e.g., Xanthates, Carbamothioates) to S-Allyl Derivatives

Regioselectivity and Branched-Product Formation in COP-Cl Catalysis.acs.org

A key feature of COP-Cl catalysis, particularly in the rearrangement of O-allyl thiocarbonyl compounds and in certain SN2' reactions, is the exceptional regioselectivity for the branched product. acs.orgescholarship.orgnih.gov This is a significant advantage over many other palladium-catalyzed allylic substitution methods that often yield mixtures of linear and branched isomers. nih.gov The unique nucleopalladation/deoxypalladation mechanism of these reactions is responsible for the exclusive formation of the branched allylic product. acs.orgescholarship.org For instance, in the rearrangement of linear O-allyl carbamothioates, the reaction provides branched S-allyl carbamothioates with high regioselectivity. nih.gov

Comparison of (S)-(+)-COP-Cl with Other COP Catalysts in Specific Reactions.acs.orgescholarship.orgorgsyn.orgnih.govacs.orgresearchgate.netrsc.org

The reactivity and selectivity of COP catalysts can be significantly influenced by the nature of the bridging ligands (e.g., chloride, acetate (B1210297), trichloroacetamidate).

For the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates, the chloride-bridged dimer, [(S)-COP-Cl]₂, is generally the most effective and widely used catalyst. escholarship.orgorgsyn.orgorgsyn.org In contrast, the acetate-bridged dimer, [(S)-COP-OAc]₂, is the catalyst of choice for SN2' reactions that produce branched allylic esters and ethers. acs.orgescholarship.org

A di-μ-amidate COP complex, [COP-NHCOCCl₃]₂, was found to be a poor catalyst for the allylic trichloroacetimidate rearrangement but proved effective for intermolecular SN2' substitutions of E-allylic imidates with phenols to form allyl aryl ethers. orgsyn.org This is because [COP-NHCOCCl₃]₂ does not readily catalyze the competing rearrangement, allowing the intermolecular substitution to proceed. orgsyn.org However, this catalyst is not suitable for allylic esterification as it converts to a carboxylate-ligated species that is also a competent rearrangement catalyst. orgsyn.org

Richards and coworkers have also investigated iodide-bridged and p-fluorobenzoate-bridged COP complexes, which were found to be kinetically inferior to [(S)-COP-Cl]₂ or [(S)-COP-OAc]₂ for allylic trichloroacetimidate rearrangements. nih.gov

Table 3: Comparison of Different COP Catalysts in the Rearrangement of (E)-Allylic Trichloroacetimidate 4a

| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Product | Yield (%) |

| [COP-Cl]₂ | 5 | 38 | 18 | Allylic Trichloroacetamide | 99 |

| [COP-NHCOCCl₃]₂ | 5 | 38 | 48 | Allylic Trichloroacetamide | 7 |

Data from a comparative study. nih.gov

Mechanistic Investigations of S + Cop Cl Catalysis

Proposed Catalytic Cycles for Rearrangement Reactions

The most widely studied application of the [(S)-COP-Cl]₂ catalyst is the enantioselective rearrangement of (E)-allylic trichloroacetimidates to yield enantioenriched allylic trichloroacetamides. acs.orgescholarship.org This transformation is a cornerstone for synthesizing chiral allylic amines. researchgate.net The proposed catalytic cycle for this acs.orgacs.org-sigmatropic rearrangement proceeds through a cyclization-induced rearrangement mechanism, rather than a concerted pericyclic pathway. nih.gov

The catalytic cycle, as supported by extensive research, involves the following key steps:

Coordination: The cycle initiates with the coordination of the allylic imidate substrate to the monomeric palladium(II) catalyst, which is the active catalytic species derived from the chloride-bridged dimer. evitachem.comnih.gov This forms a palladium-alkene complex. Experimental studies have identified a Pd-imidate species where the imidate nitrogen is coordinated to the palladium center. nih.govacs.org

Nucleopalladation (Iminopalladation): The tethered imidate nitrogen then performs an intramolecular nucleophilic attack on the coordinated alkene. This anti-oxypalladation (or more accurately, anti-iminopalladation) step forms a six-membered palladacyclic intermediate. nih.govescholarship.org This step is crucial as it sets the stereochemistry of the final product.

Deoxypalladation: The palladacyclic intermediate undergoes a subsequent syn-deoxypalladation, which involves the cleavage of the C-Pd bond and the formation of the C-N bond at the alternate allylic position. acs.orgnih.govescholarship.org

Product Release: This step releases the rearranged allylic amide product and regenerates the active palladium(II) catalyst, which can then enter a new catalytic cycle. escholarship.org

Role of Nucleopalladation as the Enantiodetermining Step

Across various reactions catalyzed by the COP family of catalysts, including the allylic imidate rearrangement, the initial nucleopalladation step is consistently identified as the rate- and enantiodetermining step. acs.orgescholarship.orgescholarship.org In this crucial stage, the chiral palladium(II) catalyst orchestrates the addition of the nucleophile to the prochiral alkene, thereby creating a new stereocenter. acs.orgescholarship.orgresearchgate.net

Intermediates and Transition State Structures

The mechanism of (S)-(+)-COP-Cl catalysis involves several key intermediates and transition states that have been characterized through a combination of spectroscopic and computational methods. While monomeric palladium(II) complexes are believed to be the active species in the catalytic cycle, bridged-dipalladium complexes often serve as the catalyst's resting states. nih.gov

Intermediates:

Pd-Imidate Complex: Experimental studies involving the mixing of an allylic imidate with the COP-Cl catalyst led to the spectroscopic identification of a new species, characterized as a Pd-imidate complex. nih.govacs.org

Cationic Palladium(II) π-Allyl Complex: The dissociation of the chloride ligand and coordination of the alkene's π-bond to the palladium center generates a cationic intermediate, which activates the alkene for nucleophilic attack. nih.gov

Six-Membered Palladacycle: The key intermediate formed after the enantiodetermining nucleopalladation step is a six-membered palladacyclic alkylpalladium(II) species. nih.govescholarship.org Computational studies have shown this intermediate to be energetically accessible. nih.gov

Transition States:

Nucleopalladation Transition State: The transition state for the iminopalladation step has been extensively modeled using DFT calculations. These models show a chair-like structure where the catalyst's chiral architecture directs the approach of the imidate nitrogen to one of the two prochiral faces of the alkene. nih.gov The energy difference between the two diastereomeric transition states determines the enantiomeric excess of the product.

Deoxypalladation Transition State: Following the formation of the palladacyclic intermediate, the reaction proceeds through a transition state for the deoxypalladation step, which is calculated to have a relatively low activation barrier. nih.gov

The species involved in a reaction can be categorized based on their position on a reaction coordinate diagram. Intermediates are found in the "valleys" of the diagram, representing relatively stable, though often short-lived, species. organicchemistrytutor.com In contrast, transition states are the energy "peaks" and represent fleeting molecular arrangements that are not isolable. organicchemistrytutor.com

| Species Type | Description | Method of Identification | Reference |

|---|---|---|---|

| Resting State | Chloride-bridged dipalladium complex, [(S)-COP-Cl]₂ | Synthesis, NMR Spectroscopy | acs.orgnih.gov |

| Intermediate | Pd-imidate complex | Experimental/Computational Studies | nih.govacs.org |

| Intermediate | Cationic Pd(II) π-allyl complex | Proposed in Catalytic Cycle | nih.gov |

| Intermediate | Six-membered palladacyclic alkylpalladium(II) complex | Proposed/Computational Studies | nih.govescholarship.org |

| Transition State | Chair-like structure for iminopalladation | Computational Modeling (DFT) | nih.gov |

Stereochemical Pathways and Stereodetermining Events (e.g., Antarafacial Stereoselectivity)

Anti-Nucleopalladation: The enantiodetermining step is an anti-addition, where the imidate nitrogen attacks the alkene face opposite to the palladium catalyst. acs.orgnih.gov

Syn-Deoxypalladation: The subsequent elimination of the palladium catalyst and the formation of the new C-N bond occurs in a syn fashion. acs.orgnih.gov

This anti-syn sequence, confirmed by deuterium (B1214612) labeling experiments and computational studies, dictates the final stereochemistry of the allylic amide product. acs.orgnih.gov The ability of the COP-Cl catalyst to control the stereochemistry of an antarafacial reaction is remarkable, as it requires the transfer of chiral information over a significant distance within the transition state assembly. acs.orgresearchgate.netacs.org The rigid, planar chiral structure of the COP ligand scaffold is essential for this effective long-range stereocontrol. acs.orgescholarship.orgescholarship.org

Computational Studies (e.g., Density Functional Theory) on Reaction Pathways and Enantioinduction

Density Functional Theory (DFT) calculations have been instrumental in providing a detailed, quantitative picture of the reaction mechanism and the origins of enantioselectivity. acs.orgnih.govnsf.gov These computational studies have corroborated and expanded upon experimental findings.

Key insights from DFT studies include:

Mechanism Validation: Calculations have confirmed that the cyclization-induced rearrangement pathway, involving discrete anti-iminopalladation and syn-deoxypalladation steps, is energetically more favorable than a concerted acs.orgacs.org-sigmatropic rearrangement. nih.govescholarship.org

Transition State Modeling: DFT has been used to model the transition-state structures for the enantiodetermining nucleopalladation step. nih.gov By comparing the calculated activation energies for the pathways leading to the (R) and (S) enantiomers, a model for enantioinduction has been developed. These models highlight the crucial steric interactions between the substrate and the catalyst's tetraphenylcyclobutadiene (B15491532) moiety that disfavor one transition state over the other. acs.orgnih.gov

Energy Profiles: Computational studies have provided detailed energy profiles for the entire catalytic cycle, calculating the relative energies of intermediates and the activation barriers for key steps. For example, in a related COP-catalyzed reaction, the activation energy for the C-O bond-forming oxypalladation was calculated to be only 4.4 kcal/mol, with the subsequent deoxypalladation having an 11.0 kcal/mol barrier, supporting the feasibility of the proposed pathway. nih.gov

| Computational Finding | Significance | Reference |

|---|---|---|

| Validation of anti-oxypalladation/syn-deoxypalladation pathway | Confirms the stereochemical course of the reaction and rules out a concerted mechanism. | acs.orgnih.gov |

| Modeling of diastereomeric transition states for nucleopalladation | Provides a quantitative model for enantioinduction based on steric repulsion with the catalyst ligand. | acs.orgnih.gov |

| Calculation of low activation barriers for key steps | Shows the proposed catalytic cycle is kinetically feasible under mild reaction conditions. | nih.gov |

| Identification of bidentate substrate-bound intermediates | Elucidates the nature of the catalyst-substrate interaction prior to the key bond-forming step. | researchgate.netnih.gov |

Experimental Kinetic and Spectroscopic Analyses Supporting Mechanisms

Experimental studies have provided critical data to support the proposed mechanisms derived from computational work and chemical intuition.

Kinetic Isotope Effect (KIE) Studies: Secondary deuterium KIE studies have been particularly informative. Significant KIEs were observed at both the C1 and C3 carbons of the allylic system, which indicates that substantial rehybridization from sp² to sp³ occurs at both of these carbons in the rate-limiting step. researchgate.netnih.gov This finding is consistent with the nucleopalladation step being rate-determining, as this step involves the transformation of the alkene carbons into a palladacyclic intermediate.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for characterizing the species present in the catalytic system. 1H NMR has been used to monitor the equilibration of different catalyst resting states, such as the exchange between acetate-bridged and amidate-bridged COP dimers. nih.gov Furthermore, NMR studies were crucial in the direct observation and characterization of a palladium-imidate intermediate formed upon mixing the catalyst with the allylic imidate substrate, providing tangible evidence for a key species in the proposed catalytic cycle. nih.govacs.org These spectroscopic and kinetic experiments provide the empirical foundation upon which the detailed mechanistic understanding of (S)-(+)-COP-Cl catalysis is built.

Advancements in Ligand Design and Catalyst Modification Within the Cop Family

Influence of Bridging Ligands on Catalytic Activity and Selectivity

The nature of the bridging ligand in dimeric palladacycle catalysts like (S)-(+)-COP-Cl plays a crucial role in determining catalytic activity and selectivity. The chloride bridge in [(S)-COP-Cl]2 is a common motif, but modifications to this bridge have been shown to significantly impact reaction outcomes.

Research has demonstrated that the type of bridging anion can considerably influence catalytic activity. researchgate.net For instance, in certain palladium-catalyzed cross-coupling reactions, while halide anions like chloride, bromide, or iodide affect activity, other bridging anions can have a much more pronounced effect. researchgate.net In the context of the COP catalyst family, the acetate-bridged dimer, [(S)-COP-OAc]2, is often used in different types of transformations than its chloride-bridged counterpart. escholarship.orgacs.org Specifically, [(S)-COP-OAc]2 is ideal for the SN2′ substitution of prochiral Z-allylic imidates to produce allylic esters and aryl ethers. escholarship.orgorgsyn.org In contrast, [(S)-COP-Cl]2 is the optimal catalyst for the orgsyn.orgorgsyn.org-sigmatropic rearrangement of (E)-allylic trichloroacetimidates to yield allylic trichloroacetamides. acs.orgorgsyn.orgresearchgate.net

The development of a novel di-μ-amidate dipalladium complex, [COP-NHCOCCl3]2, highlights the profound influence of the bridging ligand. This complex, formed by replacing bridging acetate (B1210297) ligands with trichloroacetamidates, was the first catalyst capable of promoting the intermolecular SN2′ substitutions of E-allylic imidates. orgsyn.org Interestingly, this amidate-bridged complex is a poor catalyst for the competing allylic trichloroacetimidate (B1259523) rearrangement, which allows for the selective formation of allyl aryl ethers. orgsyn.orgnih.gov This selectivity is not observed with carboxylate-ligated species like [(S)-COP-OAc]2, which are competent catalysts for the rearrangement. orgsyn.org

The choice of bridging ligand can also affect the kinetic properties of the catalyst. For example, the di-μ-amidate COP complex has been shown to be a kinetically poor catalyst for the allylic imidate rearrangement compared to [(S)-COP-Cl]2. nih.gov Other studies have explored iodide-bridged and p-fluorobenzoate-bridged COP complexes, which were found to be kinetically inferior to both [(S)-COP-Cl]2 and [(S)-COP-OAc]2 for allylic trichloroacetimidate rearrangements. nih.gov

The following table summarizes the influence of different bridging ligands on the catalytic applications of COP catalysts.

| Bridging Ligand | Catalyst | Primary Application | Reference |

| Chloride | [(S)-COP-Cl]2 | orgsyn.orgorgsyn.org-sigmatropic rearrangement of (E)-allylic trichloroacetimidates | acs.orgorgsyn.orgresearchgate.net |

| Acetate | [(S)-COP-OAc]2 | SN2′ substitution of (Z)-allylic trichloroacetimidates | escholarship.orgorgsyn.org |

| Trichloroacetamidate | [COP-NHCOCCl3]2 | Intermolecular SN2′ substitutions of (E)-allylic imidates | orgsyn.org |

Strategies for Enhancing Catalyst Solubility and Recyclability (e.g., Monomeric vs. Dimeric Forms)

A significant challenge in the application of dimeric palladacycles like [(S)-COP-Cl]2 is their limited solubility in common organic solvents. researchgate.net This can hinder catalytic efficiency and complicate reaction setup and purification. To address this, researchers have explored the development of monomeric COP catalysts.

One successful strategy involves the replacement of the bridging chloride ligands with acetylacetonate (B107027) (acac) or hexafluoroacetylacetonate (hfacac) ligands. researchgate.net The resulting monomeric complexes, (S)-COP-acac and (S)-COP-hfacac, exhibit enhanced solubility compared to the chloride-bridged dimer. researchgate.netorgsyn.org This improved solubility allows for a wider range of solvents to be used and can enable reactions to be conducted at higher substrate concentrations with lower catalyst loadings. orgsyn.org For example, as little as 1 mol % of COP-hfacac can be used for catalytic asymmetric allylic trichloroacetimidate rearrangements. orgsyn.org

The dimeric nature of [(S)-COP-Cl]2 is a result of the bridging chloride ligands. The conversion to a monomeric form is achieved by splitting these bridges. While the focus has been on improving solubility through monomerization, the inherent stability of palladacycles also makes them amenable to heterogenization strategies for recyclability, although this is a broader concept not limited to COP catalysts. researchgate.net The air and moisture stability of palladacycles simplifies their handling and storage. researchgate.net

The relationship between the dimeric and monomeric forms and their solubility is summarized below:

| Catalyst Form | Key Feature | Advantage | Reference |

| Dimeric (e.g., [(S)-COP-Cl]2) | Bridging ligands | Stable, well-defined precatalyst | acs.org |

| Monomeric (e.g., (S)-COP-hfacac) | Non-bridging ancillary ligands | Enhanced solubility, wider solvent compatibility | researchgate.netorgsyn.org |

Rational Design Principles for Chiral Palladacycle Catalysts

The successful development of effective chiral palladacycle catalysts like (S)-(+)-COP-Cl is guided by several rational design principles. Understanding the mechanism of catalysis and the factors that control enantioselectivity is crucial for creating new and improved catalysts. chemrxiv.orgwiley.comresearchgate.net

A key principle is the creation of a rigid and well-defined chiral environment around the metal center. In the COP catalyst family, the cyclobutadienyl "floor" of the catalyst is critical for transmitting chiral information from the ligand to the substrate during the catalytic cycle. escholarship.orgacs.org This structural feature allows for high enantioselectivity even when the catalyst, electrophile, and nucleophile are at a nearly 180° angle in the enantiodetermining step. escholarship.orgacs.org

The design of the ligand itself is paramount. For many palladium-catalyzed reactions, the ligand plays a crucial role in both the C-H activation stage, leading to the formation of the palladacycle intermediate, and the subsequent functionalization stage. wiley.com The enantioselectivity of the reaction is often determined in the C-H palladation step, which forms diastereomeric palladacycles. chemrxiv.orgwiley.com Therefore, ligands must be designed to effectively control the stereochemical outcome of this step.

For bidentate ligands, such as those used in some C-H functionalization reactions, a rigid chelation framework is advantageous for the predictable transfer of chiral information. nih.gov Minimizing steric interactions between the ligand's substituents and the substrate is a critical component of achieving high enantioinduction. nih.gov Interestingly, for some ligand classes, C2-symmetry can be detrimental to enantioselectivity, highlighting the need for nuanced design principles tailored to the specific reaction and catalyst class. nih.gov

Computational modeling has also become a valuable tool in the rational design of chiral palladacycles. nih.gov By understanding the proposed catalytic cycle and the transition state structures, researchers can gain insights into the features of the catalyst architecture that can be modified to improve enantioselectivity. nih.gov For instance, computational studies on the COP catalyst system have helped to elucidate the mechanism of nucleophilic addition to allylic imidates. nih.gov

Key rational design principles for chiral palladacycles are summarized in the table below:

| Design Principle | Description | Significance | Reference |

| Rigid Chiral Environment | Creating a sterically defined pocket around the metal center. | Ensures effective transfer of chirality from the ligand to the substrate. | escholarship.orgacs.orgnih.gov |

| Control of Palladacycle Formation | Designing ligands that favor the formation of one diastereomeric palladacycle intermediate. | The C-H palladation step is often the enantioselectivity-determining step. | chemrxiv.orgwiley.com |

| Understanding the Catalytic Cycle | Elucidating the mechanism to identify the enantiodetermining step and key intermediates. | Allows for targeted modifications to improve catalyst performance. | chemrxiv.orgwiley.comresearchgate.netnih.gov |

| Structural Features for Chirality Transfer | Incorporating structural elements that effectively transmit chiral information. | The cyclobutadienyl "floor" in COP catalysts is a prime example. | escholarship.orgacs.org |

Applications of S + Cop Cl Catalyst in Complex Molecule Synthesis

Access to Chiral Allylic Amides as Key Building Blocks

The (S)-(+)-COP-Cl catalyst is particularly effective in promoting the nih.govnih.gov-sigmatropic rearrangement of prochiral allylic imidates to furnish chiral allylic amides. evitachem.comorgsyn.org This transformation is highly valued for its ability to install nitrogen-containing stereocenters with high enantioselectivity. orgsyn.org

The catalyst, often in conjunction with a silver salt like silver trifluoroacetate (B77799) to enhance the reaction rate, facilitates the rearrangement of various allylic systems. orgsyn.org For instance, the rearrangement of allylic trichloroacetimidates proceeds efficiently to yield the corresponding allylic trichloroacetamides. researchgate.net This method has a broad substrate scope and the resulting products can be readily converted to primary allylic amines, which are versatile intermediates in organic synthesis. orgsyn.orgorgsyn.org

Batey and coworkers have expanded the scope of this reaction by using 2-allyloxypyridines and other allyloxy-substituted nitrogen heterocycles as surrogates for imidates. orgsyn.orgorgsyn.org These substrates undergo rearrangement in the presence of the this compound to afford N-allylpyridones and related N-allylated heterocycles in good yields and high enantioselectivities. orgsyn.orgorgsyn.org

The following table summarizes representative examples of the (S)-(+)-COP-Cl catalyzed synthesis of chiral allylic amides:

| Substrate Type | Product Type | Catalyst Loading (mol%) | Additive | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Allylic Trichloroacetimidates | Allylic Trichloroacetamides | 1-5 | - | High | High | researchgate.net |

| 2-Allyloxypyridines | N-Allylpyridones | 5 | AgOTf | Good | up to 96% | orgsyn.orgresearchgate.net |

| Allyloxy-substituted Quinolines | N-Allylquinolinones | 5 | AgOTf | Good | High | orgsyn.orgorgsyn.org |

| Allyloxy-substituted Benzothiazoles | N-Allylbenzothiazolones | 5 | AgOTf | Good | High | orgsyn.orgorgsyn.org |

| Iminodiazaphospholidines | Allylic Phosphoramides | Not specified | AgOTf | Moderate to Good | Modest to High | orgsyn.orgorgsyn.org |

Table 1: Synthesis of Chiral Allylic Amides using this compound

Construction of Enantioenriched Allylic Thiols and Derivatives

The application of the this compound extends to the synthesis of enantioenriched allylic sulfur compounds. It has been shown to effectively catalyze the asymmetric rearrangement of linear prochiral O-allyl carbamothioates. nih.gov This reaction proceeds under mild conditions to afford branched S-allyl carbamothioates with high yields and excellent enantiomeric purity. nih.gov

This method is significant as it represents the first catalytic asymmetric approach to provide branched allylic thiol derivatives from linear allylic precursors with high regioselectivity. nih.gov The resulting S-allyl carbamothioates can be readily transformed into the corresponding enantioenriched branched allylic thiols through reduction with reagents like lithium aluminum hydride. nih.gov The chloride-bridged dimer, [(Rp,S)-COP-Cl]₂, has been identified as a highly effective catalyst for this transformation. nih.gov

Key findings from research in this area are highlighted in the table below:

| Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (E)-O-2-Hexenyl methylxanthate | S-Methylcarbonodithioate | 1 | 40 | 90 | 66 | nih.gov |

| Linear Prochiral O-allyl carbamothioates | Branched S-allyl carbamothioates | Not specified | Mild | High | High | nih.gov |

Table 2: Enantioselective Synthesis of Allylic Thiol Derivatives

Broader Utility in the Synthesis of Chiral Organic Molecules

The this compound demonstrates considerable versatility beyond the synthesis of allylic amides and thiols. It serves as a crucial catalyst in a variety of enantioselective reactions for the construction of chiral organic molecules. evitachem.com These reactions often exhibit high functional group tolerance and proceed under mild conditions, making the catalyst a valuable asset in complex syntheses. orgsyn.org

One notable application is in the enantioselective synthesis of allylic esters, although the related [COP-OAc]₂ catalyst often shows better performance for this specific transformation. nih.govscispace.com The this compound has been investigated for the rearrangement of allylic trichloroimidates in the presence of carboxylic acids, but this can lead to competing allylic amide formation, particularly with E-isomers of the allylic imidate. nih.govscispace.com

Furthermore, the catalyst has been employed in the synthesis of chiral allylic aryl ethers. nih.gov While other COP complexes, such as [COP-NHCOCCl₃]₂, have been developed to suppress the competing allylic imidate rearrangement, the this compound can still promote this transformation, albeit with varying degrees of selectivity. nih.gov The catalyst's ability to facilitate the formation of C-N, C-O, and C-S bonds enantioselectively underscores its broad utility. nih.govacs.org

Case Studies in Total Synthesis where COP-Cl Catalysis is Pivotal

The strategic implementation of (S)-(+)-COP-Cl catalyzed reactions has been a cornerstone in the total synthesis of several complex natural products and biologically active molecules. evitachem.comorgsyn.org The ability to introduce key stereocenters with high control early in a synthetic sequence is a significant advantage. scispace.com

A common and powerful strategy involves coupling the COP-catalyzed allylic trichloroacetimidate (B1259523) rearrangement with other key transformations, such as ring-closing metathesis (RCM). orgsyn.org This combination has been successfully utilized in the synthesis of nitrogen-containing heterocycles. For example, after the enantioselective formation of an allylic amide using the this compound, a subsequent RCM reaction can be used to construct piperidine (B6355638) and other heterocyclic ring systems. orgsyn.org

Future Perspectives and Research Directions for Chiral Cobalt Oxazoline Palladacycle Catalysis

Expansion of Substrate Scope and Reaction Diversity

A primary focus of ongoing research is to broaden the range of substrates and reaction types amenable to catalysis by (S)-(+)-COP-Cl and its analogues. Initial studies largely centered on the rearrangement of (E)-allylic trichloroacetimidates. mdpi.commdpi.com However, the versatility of the catalyst is being demonstrated through its successful application to a more diverse array of substrates.

For instance, the scope of the formal capes.gov.brcapes.gov.br-sigmatropic rearrangement has been extended to include 2-allyloxypyridines and other nitrogen-containing heterocycles, providing enantioenriched N-allylpyridones and related structures. acs.org This demonstrates the catalyst's tolerance to different heterocyclic frameworks. Furthermore, intramolecular allylic etherification of phenolic trichloroimidates and acetates has been achieved, leading to the synthesis of 2-vinyl oxygen heterocycles with high enantioselectivity. nih.gov These examples showcase the potential for forming not only C-N bonds but also C-O bonds in intramolecular settings.

Future work will likely target substrates with increased steric hindrance and those containing a wider variety of functional groups to further probe the limits of the catalyst's applicability. The development of reactions for substrates that are currently challenging, such as those that might lead to fully substituted stereocenters in higher yields, remains an active area of investigation. mdpi.com

Development of New Nucleophilic Partners

The nature of the nucleophile is critical in COP-catalyzed reactions, particularly in SN2'-type substitutions. While early work focused on carboxylic acids and phenols as nucleophiles with the related [COP-OAc]₂ catalyst, research has expanded to include other heteroatom nucleophiles. orgsyn.orgnih.gov For the [COP-Cl]₂ catalyst, which is optimal for rearrangements, the imidate itself acts as an internal nucleophile. acs.org However, the development of intermolecular reactions using [COP-Cl]₂ or its derivatives with a broader range of external nucleophiles is a key direction for future research.

Successful nucleophiles in COP-catalyzed intermolecular SN2' reactions generally need to be relatively acidic (pKa < 12) to facilitate the protonation of the imidate leaving group. orgsyn.orgorgsyn.org This has led to the successful use of phenols and carboxylic acids. orgsyn.org The enantioselective synthesis of allylic thiocarbamates via the rearrangement of carbamothioates has also been reported, indicating that sulfur-based nucleophiles are compatible with the COP catalytic system. researchgate.net

Future efforts will likely focus on expanding the repertoire of nucleophiles to include a wider variety of carbon-centered and other heteroatom-centered nucleophiles. Overcoming the current limitation to acidic nucleophiles would significantly enhance the synthetic utility of this catalytic system, allowing for the construction of a more diverse range of chiral building blocks.

Mechanistic Refinements and Theoretical Predictions

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and for expanding their application. Significant strides have been made in elucidating the mechanism of COP-catalyzed reactions, primarily through experimental studies and Density Functional Theory (DFT) calculations. nih.govacs.org

For the related [COP-OAc]₂-catalyzed allylic ester synthesis, it has been established that the reaction proceeds through a novel mechanism involving an anti-oxypalladation/syn-deoxypalladation pathway. acs.orgfigshare.com The enantiodetermining step is the nucleophilic attack of the carboxylate on the palladium-activated alkene. mdpi.comacs.org It is proposed that the allylic imidate substrate chelates to the palladium(II) center, forming a cationic intermediate that activates the alkene for external nucleophilic attack. acs.org While the chloride-bridged dimer, [(S)-(+)-COP-Cl]₂, is the precatalyst, monomeric palladium(II) complexes are believed to be the active catalytic species. acs.orgfigshare.com

Computational studies have been instrumental in modeling the transition states and providing a rationale for the observed enantioselectivity. acs.org The unique structure of the COP catalyst, with its planar chiral cobaltocene (B1669278) "floor," is critical for transmitting chiral information across the square-planar palladium complex to the reacting partners. mdpi.com

Future research will likely focus on further refining these mechanistic models, particularly for the [COP-Cl]₂-catalyzed rearrangements. More detailed computational studies could explore the subtle electronic and steric effects of different substrates and nucleophiles, leading to more accurate predictions of reactivity and selectivity. orgsyn.org Such theoretical insights will be invaluable for the in-silico design of next-generation COP catalysts with enhanced performance.

Catalyst Immobilization and Heterogenization Strategies

A significant hurdle for the broader industrial application of homogeneous catalysts like (S)-(+)-COP-Cl is the difficulty in separating the catalyst from the reaction products, which prevents its efficient recovery and reuse. Heterogenization, the immobilization of the catalyst on a solid support, offers a promising solution to this problem. orgsyn.org

While there is a wealth of research on the immobilization of chiral catalysts, including those with oxazoline (B21484) ligands, specific examples of the successful heterogenization of the (S)-(+)-COP-Cl catalyst are not yet widely reported in the literature. capes.gov.brnih.gov General strategies for immobilizing similar complexes often involve anchoring the ligand to a solid support, such as porous silica (B1680970) or a polymer resin, prior to metallation. nih.govcore.ac.uk For oxazoline-containing ligands, immobilization has been achieved by modifying the ligand structure to include a linker for attachment to the support. nih.gov

Future research in this area will be critical and will likely explore several avenues for the immobilization of the COP catalyst. This could involve:

Ligand Modification: Synthesizing new COP ligand precursors with functional groups suitable for covalent attachment to various supports like silica, polystyrene, or magnetic nanoparticles.

Non-covalent Immobilization: Investigating methods such as encapsulation within porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), or through ionic interactions. nih.gov

Development of Soluble Polymeric Supports: Creating soluble supports that allow for homogeneous catalysis conditions but enable catalyst recovery through precipitation.

The successful development of a robust and recyclable heterogeneous version of the this compound would represent a major breakthrough, significantly enhancing its economic viability and environmental sustainability for large-scale synthetic applications.

Integration into Cascade or Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single synthetic operation. The integration of (S)-(+)-COP-Cl catalysis into such reaction sequences is a promising area for future development.

The established reactivity of the COP catalyst can be strategically combined with other catalytic transformations. For example, the product of a COP-catalyzed allylic rearrangement, a chiral allylic amide, can serve as a substrate for subsequent reactions like ruthenium-catalyzed ring-closing metathesis to construct complex nitrogen-containing heterocycles. orgsyn.org This demonstrates the potential for sequential catalytic processes where the COP catalyst sets a key stereocenter early in the synthesis.

There is also potential for the development of true one-pot cascade or multicomponent reactions where the this compound operates in concert with other catalysts. One abstract points to the potential use of the catalyst in a selective cascade reaction of bisallenes, suggesting that more complex transformations are being explored. americanelements.comamericanelements.com

Future research will likely focus on designing novel cascade sequences that leverage the unique reactivity of the COP catalyst. This could involve combining the enantioselective allylic functionalization with cross-coupling reactions, cycloadditions, or other bond-forming processes to rapidly build molecular complexity from simple starting materials. The development of multicomponent reactions where an allylic substrate, a nucleophile, and a third component are coupled in a single step under COP catalysis would be a particularly valuable achievement.

Q & A

Q. What are the essential characterization techniques for verifying the structural integrity and enantiomeric purity of (S)-(+)-COP-Cl Catalyst?

Methodological Answer:

- Use chiral HPLC or polarimetry to quantify enantiomeric excess (ee), ensuring optical purity .

- Employ NMR spectroscopy (e.g., P NMR for phosphine ligands) and X-ray crystallography for structural confirmation .

- Elemental analysis and mass spectrometry are critical for validating molecular composition and purity .

Q. How should researchers design initial catalytic activity assays for this compound?

Methodological Answer:

- Select model reactions (e.g., asymmetric hydrogenation or cross-coupling) to benchmark catalytic efficiency .

- Control variables such as substrate scope , temperature , and solvent polarity to isolate catalyst performance .

- Include reference catalysts (e.g., BINAP-based systems) for comparative analysis .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for this compound be systematically addressed?

Methodological Answer:

- Conduct meta-analysis of literature data to identify variables like substrate stereoelectronic effects or reaction conditions that may explain discrepancies .

- Apply multivariate statistical frameworks (e.g., PCA or ANOVA) to isolate confounding factors .

- Replicate conflicting experiments with standardized protocols (e.g., identical solvent purity, inert atmosphere) to test reproducibility .

Q. What experimental strategies are effective in elucidating the mechanistic pathways of this compound in asymmetric catalysis?

Methodological Answer:

- Use kinetic isotope effects (KIE) and stoichiometric poisoning experiments to identify rate-determining steps .

- In-situ spectroscopy (e.g., IR or UV-vis) can track intermediate species under reaction conditions .

- Combine computational modeling (DFT) with steric/electronic parameter analysis (e.g., Tolman cone angles) to rationalize stereoselectivity .

Q. How can researchers integrate this compound into novel theoretical frameworks for catalyst design?

Methodological Answer:

- Link catalytic outcomes to steric maps or electronic descriptors (e.g., Hammett parameters) to establish structure-activity relationships .

- Develop multidimensional scaling models to correlate ligand modifications with enantioselectivity trends .

- Validate hypotheses through iterative synthesis of catalyst derivatives and cross-testing in diverse reactions .

Methodological Best Practices

Q. What statistical methods are recommended for analyzing catalytic efficiency data?

Methodological Answer:

Q. How should researchers structure a literature review to contextualize this compound within existing knowledge?

Methodological Answer:

- Organize sources by reaction type (e.g., hydrogenation vs. cyclopropanation) and mechanistic hypotheses .

- Critically evaluate experimental limitations (e.g., lack of control experiments) in prior studies to identify research gaps .

- Highlight theoretical inconsistencies (e.g., conflicting steric models) to justify novel investigations .

Tables for Key Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.